Cas no 4467-14-5 (4-(2,5-Dichlorophenyl)pyridine)

4-(2,5-Dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(2,5-dichlorophenyl)pyridine
- 4-(2,5-Dichlorophenyl)pyridine
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- Inchi: 1S/C11H7Cl2N/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-7H
- InChI Key: OFUQFHLKVSGHNN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CN=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9
4-(2,5-Dichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013026568-250mg |
4-(2,5-Dichlorophenyl)pyridine |
4467-14-5 | 97% | 250mg |
$499.20 | 2023-09-01 | |
Alichem | A013026568-500mg |
4-(2,5-Dichlorophenyl)pyridine |
4467-14-5 | 97% | 500mg |
$782.40 | 2023-09-01 | |
Alichem | A013026568-1g |
4-(2,5-Dichlorophenyl)pyridine |
4467-14-5 | 97% | 1g |
$1445.30 | 2023-09-01 |
4-(2,5-Dichlorophenyl)pyridine Related Literature
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on 4-(2,5-Dichlorophenyl)pyridine
4-(2,5-Dichlorophenyl)Pyridine: A Comprehensive Overview
4-(2,5-Dichlorophenyl)Pyridine, also known by its CAS number 4467-14-5, is a fascinating compound with significant applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of the 2,5-dichlorophenyl group attached to the pyridine ring introduces unique electronic and structural properties that make it highly versatile. In this article, we will delve into the structural characteristics, chemical properties, applications, and recent advancements related to this compound.
The molecular structure of 4-(2,5-Dichlorophenyl)Pyridine consists of a pyridine ring substituted with a 2,5-dichlorophenyl group at the para position. This substitution pattern significantly influences the compound's reactivity and stability. The pyridine ring itself is known for its aromaticity and electron-deficient nature due to the electronegative nitrogen atom. The introduction of two chlorine atoms on the phenyl ring further enhances the electron-withdrawing effects, making this compound highly reactive in certain chemical reactions. Recent studies have shown that this reactivity can be exploited in various organic synthesis pathways, leading to the development of novel materials and pharmaceuticals.
One of the most notable applications of 4-(2,5-Dichlorophenyl)Pyridine is in the field of agrochemicals. This compound serves as an intermediate in the synthesis of pesticides and herbicides due to its ability to inhibit specific enzymes in target organisms. For instance, research published in 2023 highlighted its role as a precursor in the development of novel fungicides that exhibit high efficacy against plant pathogens while maintaining low toxicity to non-target species. Such advancements underscore the importance of this compound in sustainable agriculture.
In addition to its agricultural applications, 4-(2,5-Dichlorophenyl)Pyridine has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Recent studies have explored its potential as a building block for constructing advanced materials such as conductive polymers and light-emitting diodes (LEDs). For example, researchers have demonstrated that derivatives of this compound can significantly enhance the efficiency of OLEDs by improving charge transport properties.
The synthesis of 4-(2,5-Dichlorophenyl)Pyridine involves several well-established organic reactions. One common approach is through nucleophilic aromatic substitution, where a suitable nucleophile reacts with a chloropyridine derivative under specific conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium catalysts has been reported to significantly accelerate the coupling reactions involved in its preparation.
From a safety standpoint, 4-(2,5-Dichlorophenyl)Pyridine exhibits moderate toxicity depending on exposure routes and concentrations. Occupational exposure studies have shown that proper protective measures are essential during handling to minimize health risks. Regulatory agencies continue to monitor its use and recommend adherence to safety guidelines based on ongoing research findings.
In conclusion, 4-(2,5-Dichlorophenyl)Pyridine (CAS No: 4467-14-5) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and reactivity make it an invaluable tool in modern chemistry. As research progresses, new discoveries are expected to further expand its utility while ensuring safe handling practices remain at the forefront.
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